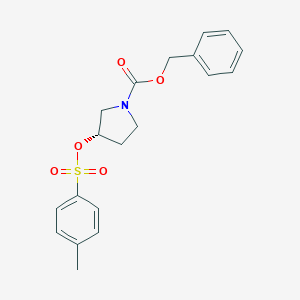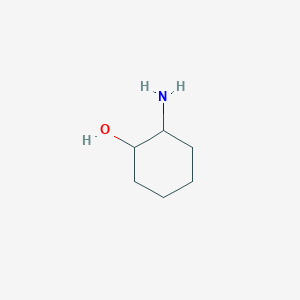
(1R,2S)-2-aminocyclohexanol
Descripción general
Descripción
(1R,2S)-2-aminocyclohexanol: is an organic compound with the molecular formula C6H13NO It is a stereoisomer of 2-aminocyclohexanol, specifically the cis form, meaning the amino and hydroxyl groups are on the same side of the cyclohexane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of cis-2-aminocyclohexanol typically involves the following steps:
Cyclization Reaction: Starting from cyclohexene, the compound is mixed with acetonitrile and water, and a catalyst is used to facilitate the reaction.
Ring Opening Reaction: The cyclized product undergoes a ring-opening reaction with alcohol in the presence of a catalyst.
Salifying and Splitting: The product is then salified and split using a resolving agent to obtain enantiomerically pure cis-2-aminocyclohexanol.
Industrial Production Methods: The industrial production of cis-2-aminocyclohexanol involves similar steps but on a larger scale. The process is optimized to ensure high yield and purity, often involving continuous flow systems and advanced catalytic methods .
Análisis De Reacciones Químicas
Types of Reactions: (1R,2S)-2-aminocyclohexanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form different amines or alcohols.
Substitution: The amino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Produces ketones or aldehydes.
Reduction: Produces various amines or alcohols.
Substitution: Produces substituted cyclohexanol derivatives.
Aplicaciones Científicas De Investigación
(1R,2S)-2-aminocyclohexanol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block for the synthesis of complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Industry: Utilized in the production of chiral catalysts and liquid crystals.
Mecanismo De Acción
The mechanism of action of cis-2-aminocyclohexanol involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific proteins or enzymes and modulating their activity. This interaction can influence various biochemical pathways, leading to its observed effects in biological systems .
Comparación Con Compuestos Similares
trans-2-Aminocyclohexanol: The trans isomer where the amino and hydroxyl groups are on opposite sides of the cyclohexane ring.
Cyclohexanol: A simpler compound with only a hydroxyl group attached to the cyclohexane ring.
Uniqueness: (1R,2S)-2-aminocyclohexanol is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. This stereochemistry makes it particularly valuable in the synthesis of chiral molecules and in applications requiring specific molecular interactions .
Propiedades
IUPAC Name |
(1R,2S)-2-aminocyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c7-5-3-1-2-4-6(5)8/h5-6,8H,1-4,7H2/t5-,6+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQMCFTMVQORYJC-NTSWFWBYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@H](C1)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the cis configuration of 2-aminocyclohexanol influence its reactivity compared to the trans isomer?
A1: The cis configuration of 2-aminocyclohexanol significantly impacts its reactivity, particularly in N-alkylation reactions. When reacted with smaller alkylating agents like methyl iodide, cis-2-aminocyclohexanol predominantly forms N-monoalkylated products. This is in stark contrast to the trans isomer, which readily undergoes dialkylation under the same conditions []. This difference arises from the strong intramolecular hydrogen bond between the hydroxyl and amino groups in the cis isomer, hindering the approach of a second alkylating agent [].
Q2: Are there any reactions where the cis isomer shows unique reactivity compared to the trans isomer?
A2: Yes, besides N-alkylation, cis-2-aminocyclohexanol exhibits distinct behavior in acetylation reactions. When treated with a large excess of acetic anhydride, it forms the O,N-diacetyl derivative as the major product []. This contrasts with other alicyclic amines, including the trans isomer, which primarily yield N,N-diacetylamines under these conditions []. This selectivity likely stems from the neighboring group participation of the hydroxyl group in the cis isomer, facilitating O-acetylation.
Q3: Can cis-2-aminocyclohexanol be used as a chiral building block for synthesizing complex molecules?
A3: Absolutely. Both enantiomers of cis-2-aminocyclohexanol have been successfully employed as starting materials in the chiral pool synthesis of the TRPML inhibitor, trans-ML-SI3 []. This demonstrates the potential of this molecule as a versatile chiral building block for accessing enantiomerically pure compounds with biological activity.
Q4: Can cis-2-aminocyclohexanol be transformed into ligands for asymmetric catalysis?
A4: Yes, cis-2-aminocyclohexanol can be derivatized into effective chiral ligands for asymmetric catalysis. Researchers have synthesized O,N-bis(diphenylphosphino) derivatives (“PONP”) from enantiomerically pure cis-2-methylaminocyclohexanol []. These PONP ligands, when complexed with Rh(I), effectively catalyzed the enantioselective hydrogenation of dehydro-α-acylamino acids with high enantiomeric excess (ee) of up to 97% [].
Q5: Are there any known methods for the resolution of racemic cis-2-aminocyclohexanol?
A5: Yes, enzymatic resolution has been explored as a method for separating the enantiomers of racemic cis-2-aminocyclohexanol []. While specific details about the enzymes and conditions used are not provided in the abstract, this highlights the potential for biocatalytic approaches in obtaining enantiopure cis-2-aminocyclohexanol.
Q6: Can cis-2-aminocyclohexanol undergo ring opening reactions?
A6: While not directly addressed in the provided research, the reaction of trans-2-acylaminocyclanols with thionyl chloride leading to the formation of oxazoline derivatives [] suggests that similar ring opening reactions might be possible with cis-2-aminocyclohexanol under suitable conditions. This could open up further possibilities for its use in synthetic transformations.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(Phenylsulfonyl)amino]butanoic acid](/img/structure/B184774.png)
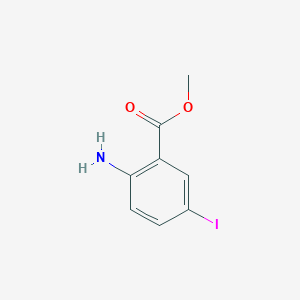
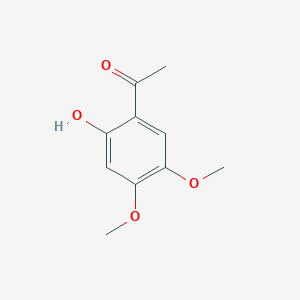
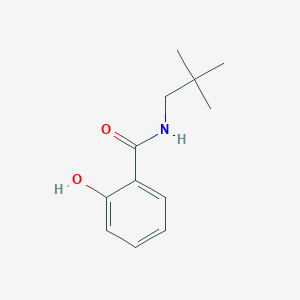
![2-(3-Cyano-4,9,9-trimethyl-1,9a-dihydropyrrolo[3,2-b]quinolin-2-ylidene)propanedinitrile](/img/structure/B184782.png)

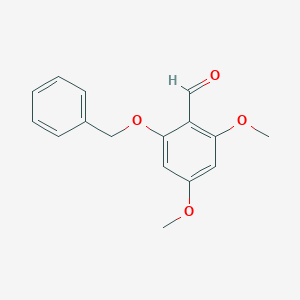
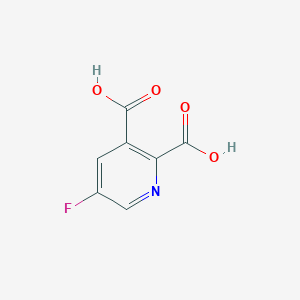
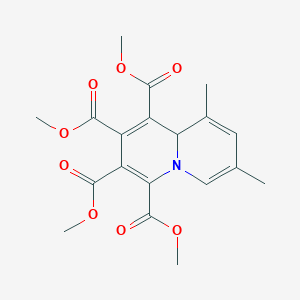
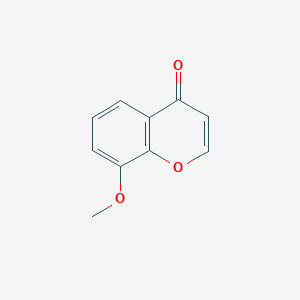
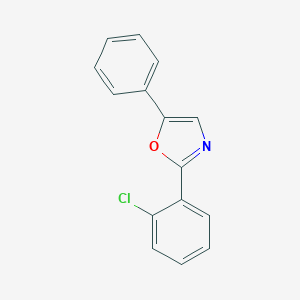
![Morpholine, 4-[(1-chlorobutyl)sulfonyl]-](/img/structure/B184798.png)

